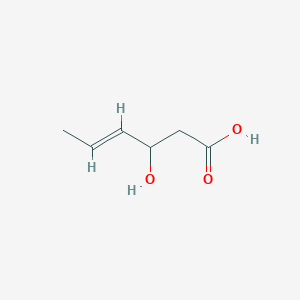
1,7-萘啶-2-胺
描述
1,7-Naphthyridin-2-amine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused ring system consisting of two pyridine rings. The presence of an amino group at the second position of the naphthyridine ring system makes it a versatile molecule with significant potential in various fields of research and industry.
科学研究应用
1,7-Naphthyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological studies due to its ability to interact with various biomolecules.
生化分析
Biochemical Properties
1,7-Naphthyridin-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with DNA through hydrogen bonding, forming stable triplets with both adenine-thymine and guanine-cytosine base pairs . This interaction suggests its potential use as a universal base pair reader in genomic sequencing.
Cellular Effects
1,7-Naphthyridin-2-amine influences various cellular processes. It has been observed to affect immune cell activation, showing high selectivity and inhibitory effects on immune cells . This compound also impacts cell signaling pathways, gene expression, and cellular metabolism, making it a potential candidate for therapeutic applications.
Molecular Mechanism
At the molecular level, 1,7-Naphthyridin-2-amine exerts its effects through binding interactions with biomolecules. It forms stable hydrogen bonds with DNA base pairs, which may influence gene expression and enzyme activity . Additionally, it has been shown to inhibit certain enzymes, further affecting cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,7-Naphthyridin-2-amine have been studied over time. The compound’s stability and degradation have been observed, with its effects on cellular function being monitored in both in vitro and in vivo studies . Long-term exposure to this compound has shown consistent inhibitory effects on immune cell activation.
Dosage Effects in Animal Models
The effects of 1,7-Naphthyridin-2-amine vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, while higher doses may lead to toxic or adverse effects . Threshold effects have been observed, indicating the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
1,7-Naphthyridin-2-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions highlight its potential role in modulating metabolic processes.
Transport and Distribution
Within cells and tissues, 1,7-Naphthyridin-2-amine is transported and distributed through specific transporters and binding proteins . Its localization and accumulation within cells are influenced by these interactions, affecting its overall activity and function.
Subcellular Localization
1,7-Naphthyridin-2-amine exhibits specific subcellular localization, directed by targeting signals and post-translational modifications . These factors determine its activity and function within different cellular compartments or organelles.
准备方法
Synthetic Routes and Reaction Conditions: 1,7-Naphthyridin-2-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 2-aminonicotinaldehydes with terminal alkynes in the presence of copper triflate and diethylamine can yield 1,7-naphthyridin-2-amine . Another method involves the cycloaddition of 3-substituted pyrrolo[2,3-b]pyridin-2-ones with sodium azide or trimethylsilyl azide under microwave irradiation .
Industrial Production Methods: Industrial production of 1,7-naphthyridin-2-amine typically involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of microwave-assisted synthesis and metal-catalyzed reactions are common in industrial settings due to their efficiency and scalability .
化学反应分析
1,7-Naphthyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups using appropriate reagents.
Cycloaddition: The compound can participate in cycloaddition reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Cycloaddition: Sodium azide, trimethylsilyl azide, microwave irradiation.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of functional groups at the amino position .
作用机制
The mechanism of action of 1,7-naphthyridin-2-amine involves its interaction with specific molecular targets. For instance, in biological systems, it can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .
相似化合物的比较
1,7-Naphthyridin-2-amine can be compared with other naphthyridine derivatives such as 1,5-naphthyridine and 1,8-naphthyridine. While all these compounds share a similar fused ring structure, the position of the nitrogen atoms and functional groups can significantly influence their chemical properties and applications . For example:
1,5-Naphthyridine: Known for its biological activities and use in medicinal chemistry.
1,8-Naphthyridine: Widely used in materials science and medicinal chemistry.
属性
IUPAC Name |
1,7-naphthyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-8-2-1-6-3-4-10-5-7(6)11-8/h1-5H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWFARGAWQOYIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10483507 | |
| Record name | 1,7-Naphthyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10483507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54920-84-2 | |
| Record name | 1,7-Naphthyridin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54920-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,7-Naphthyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10483507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,7-naphthyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1S-(1alpha,2beta,3alpha,5alpha)]-pinane-3-methylammonium chloride](/img/structure/B1626366.png)



![Ethyl 2'-methyl[1,1'-biphenyl]-3-carboxylate](/img/structure/B1626373.png)









